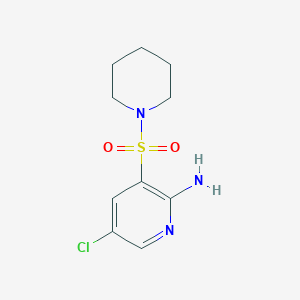

5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine

描述

5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine (CAS: MFCD28954650) is a pyridine derivative featuring a sulfonamide group linked to a piperidine ring at the 3-position, a chlorine substituent at the 5-position, and an amine group at the 2-position. Its molecular formula is C₁₀H₁₄ClN₃O₂S, with a molecular weight of 275.76 g/mol . This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which often enhances binding to biological targets through hydrogen bonding and polar interactions.

属性

IUPAC Name |

5-chloro-3-piperidin-1-ylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGRQZMTXGNWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223143 | |

| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858250-67-5 | |

| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 5-Chloropyridin-2-amine Derivatives

- Starting from 2-chloropyridine derivatives or 2-aminopyridine precursors, selective chlorination at the 5-position can be achieved using electrophilic chlorinating agents under controlled conditions.

- Alternatively, pyridine rings bearing chloro substituents can be purchased or synthesized by known halogenation methods.

Introduction of the Sulfonyl Group

- The key intermediate is 5-chloro-3-sulfonylpyridin-2-amine , where the sulfonyl group is introduced at the 3-position.

- Sulfonyl chlorides such as 3-chloropyridine-5-sulfonyl chloride are prepared or obtained and then reacted with piperidine to form the piperidin-1-ylsulfonyl substituent.

- This reaction typically proceeds via nucleophilic substitution of the sulfonyl chloride by piperidine under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran at room temperature or with mild heating.

Amination at the 2-Position

- The amino group at the 2-position can be introduced by nucleophilic aromatic substitution if starting from a 2-chloropyridine sulfonyl intermediate, using ammonia or ammonium salts.

- Alternatively, hydrazine hydrate treatment followed by reduction can be used to convert halogenated pyridine intermediates to the corresponding amines.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonyl chloride formation | Chlorosulfonation of 3-chloropyridine | Formation of 3-chloropyridine-5-sulfonyl chloride |

| 2 | Sulfonamide formation | Reaction with piperidine, base (TEA), solvent (DCM), RT to reflux | Formation of 5-chloro-3-(piperidin-1-ylsulfonyl)pyridine intermediate |

| 3 | Amination | Treatment with ammonia or hydrazine hydrate in i-propanol, reflux | Introduction of amino group at 2-position |

Research Findings and Optimization

- A transition metal-free oxidative β-C–H sulfonylation method has been reported for cyclic amines, which can be adapted for the sulfonylation of piperidine derivatives, enhancing yield and selectivity without metal catalysts.

- Reaction times vary from 2 to 24 hours depending on the step and reagents, with temperatures ranging from room temperature to reflux conditions.

- Use of triethylamine (TEA) as a base is common to neutralize HCl formed during sulfonamide formation.

- Solvent choice (e.g., dichloromethane, tetrahydrofuran) affects reaction kinetics and product purity.

- Purification typically involves aqueous workup, extraction with organic solvents, and chromatographic techniques.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid, 3-chloropyridine | 0–60°C | 4–6 h | 70–85 | Controlled chlorosulfonation |

| Sulfonamide formation | Piperidine, TEA, DCM | RT to reflux | 10–24 h | 75–90 | Base neutralization critical |

| Amination | Ammonia or hydrazine hydrate, i-propanol | Reflux (80–100°C) | 6–12 h | 65–80 | Hydrazine route for amination |

化学反应分析

5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules. The compound can participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted by different nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation and reduction processes.

This versatility makes it valuable for developing new chemical entities and materials.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that it possesses properties that can inhibit the growth of various microorganisms.

- Anticancer Properties : Preliminary investigations suggest that it may interfere with cancer cell proliferation through specific molecular pathways.

The biological mechanisms often involve interaction with enzymes or receptors, modulating their activity which can lead to therapeutic effects.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications:

- Drug Development : Its unique properties make it a candidate for further development into drugs targeting specific diseases.

Research is ongoing to elucidate its pharmacokinetics and bioavailability to optimize its use in clinical settings.

Industry

The compound is also being investigated for its potential in industrial applications:

- Material Science : Its chemical properties may be leveraged in the development of new polymers and coatings, enhancing material performance.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Study : Research published in a peer-reviewed journal demonstrated its effectiveness against several bacterial strains, showing a significant reduction in viability at low concentrations.

- Cancer Cell Proliferation Inhibition : A study indicated that the compound could reduce the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Material Development : Investigations into its use as a polymer additive revealed enhanced mechanical properties and thermal stability compared to conventional materials.

作用机制

The mechanism of action of 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

相似化合物的比较

Comparison with Structural Analogs

Sulfonamide Derivatives with Varying Heterocycles

The sulfonamide group in this compound can be modified by substituting the piperidine ring with other nitrogen-containing heterocycles. Key analogs include:

Key Observations :

- Molecular Weight : The piperidine analog has the highest molecular weight (275.76 g/mol), followed by morpholine (277.73 g/mol) and pyrrolidine (261.73 g/mol).

- Biological Relevance : Piperidine and morpholine rings are common in pharmaceuticals for optimizing pharmacokinetics (e.g., blood-brain barrier penetration) .

Non-Sulfonamide Pyridin-2-amine Derivatives

Substituting the sulfonamide group with other functional groups alters electronic and steric properties:

Trifluoromethyl Substituent

- 5-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS: 79456-33-0):

Ethynyl Substituent

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 866318-90-3):

Nitro Substituent

- 2-Amino-3-chloro-5-nitropyridine (CAS: 20712-16-7): Molecular Formula: C₅H₄ClN₃O₂ Molecular Weight: 173.56 g/mol . The nitro group is strongly electron-withdrawing, which may limit bioavailability but enhance reactivity in synthetic pathways .

Physicochemical and Pharmacological Implications

- Lipophilicity : The trifluoromethyl and ethynyl analogs exhibit higher logP values (e.g., 3.13 for the ethynyl derivative ) compared to sulfonamides, suggesting improved membrane permeability.

- Solubility : Morpholine sulfonamides may offer better aqueous solubility due to increased polarity .

- Target Interaction : Sulfonamides are more likely to engage in hydrogen bonding, making them suitable for enzymes or receptors with polar active sites .

生物活性

Overview

5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine (CAS No. 1858250-67-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN3O2S |

| Molecular Weight | 275.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1858250-67-5 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values, indicating its potential as an effective antimicrobial agent.

- Biofilm Inhibition : It has been reported to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria.

For instance, a study highlighted that derivatives of this class demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, significantly outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition .

Anticancer Activity

The compound's anticancer potential has also been investigated, with findings suggesting it may act through multiple pathways:

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines, which could be attributed to its ability to interfere with specific molecular targets involved in cell cycle regulation.

- Mechanism of Action : The proposed mechanism involves binding to enzymes or receptors that play critical roles in cancer cell survival and proliferation, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound possesses significant antibacterial activity with low cytotoxicity against human cells (IC50 values > 60 μM) .

- Synergistic Effects : The compound has shown synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant strains .

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Receptor Interaction : It may bind to specific receptors on cancer cells, disrupting signaling pathways essential for cell growth and survival.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for introducing sulfonyl-piperidine substituents to pyridin-2-amine derivatives?

- Methodological Answer : The synthesis of pyridin-2-amine derivatives often involves condensation reactions between pyridyl-amines and functionalized electrophiles. For sulfonyl-piperidine substitution, a two-step approach is typical:

Sulfonylation : React 5-chloropyridin-2-amine with piperidine-1-sulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous DMF or THF .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical due to potential by-products. Confirm regioselectivity via -NMR and LC-MS .

- Key Validation : Monitor reaction progress via TLC and characterize intermediates using elemental analysis and -NMR .

Q. Which analytical techniques are essential for characterizing 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine?

- Methodological Answer :

- Structural Confirmation :

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., amine-pyridine dimerization) and Cl···Cl interactions, as seen in analogous 3-chloropyridin-2-amine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₃ClN₂O₂S).

- Purity Assessment :

- HPLC-UV/ELSD : Quantify impurities using a C18 column (acetonitrile/water gradient).

- DSC/TGA : Assess thermal stability for storage conditions .

Advanced Research Questions

Q. How can QSAR models guide the optimization of pyridin-2-amine derivatives for antibacterial activity?

- Methodological Answer :

- Parameter Selection : Use MOE software to calculate descriptors:

- Log P : Correlates with membrane permeability (optimal range: 1.5–2.5 for Gram-negative activity) .

- Steric Parameters (SMR) : Larger substituents at the 3-position enhance steric hindrance, reducing efflux pump recognition .

- Validation : Perform leave-one-out cross-validation (LOO-CV) to ensure model robustness (r² > 0.8). Test synthesized analogs against E. coli and S. aureus using MIC assays .

Q. How to resolve contradictions in biological activity data across structurally similar pyridin-2-amine derivatives?

- Methodological Answer :

- Data Triangulation :

Structural Reanalysis : Compare crystallographic data (e.g., bond angles, intermolecular interactions) to rule out polymorphism .

Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar dilution) to minimize variability .

- Statistical Analysis : Apply ANOVA to assess significance of substituent effects (e.g., piperidine vs. morpholine sulfonamides) .

Q. What strategies improve regioselectivity during functionalization of the pyridine core?

- Methodological Answer :

- Directing Groups : Use the 2-amine group as a directing moiety for electrophilic substitution at the 3-position.

- Metal-Catalyzed Coupling : For halogenated derivatives (e.g., 5-chloro-3-iodopyridin-2-amine), employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at the 3-position .

- Protection/Deprotection : Protect the amine with Boc groups during harsh reactions to prevent side reactions .

Q. How do intermolecular interactions revealed by crystallography inform structure-based drug design?

- Methodological Answer :

- Hydrogen-Bond Networks : In 3-chloropyridin-2-amine analogs, amine-pyridine dimers stabilize the crystal lattice, suggesting potential dimerization in biological targets .

- Halogen Interactions : Short Cl···Cl contacts (3.28 Å) may enhance packing density, influencing solubility and bioavailability. Use Mercury software to map interaction surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。